molecular formula C22H21ClN6O2 B1139441 Acide losartan-d4 carboxylique CAS No. 1246820-62-1

Acide losartan-d4 carboxylique

Numéro de catalogue: B1139441
Numéro CAS: 1246820-62-1
Poids moléculaire: 440.9 g/mol
Clé InChI: ZEUXAIYYDDCIRX-IRYCTXJYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Research

Mechanism of Action:
Losartan-d4 Carboxylic Acid functions primarily as an antagonist of the angiotensin II receptor type 1 (AT1). It exhibits a high affinity for these receptors, which play a critical role in regulating blood pressure and fluid balance. Research has shown that losartan-d4 can effectively inhibit angiotensin II-induced responses, making it a valuable tool in studying hypertension and related cardiovascular diseases .

Table 1: Comparative Affinity of Losartan and Its Metabolites

CompoundAT1 Receptor Affinity (nM)
Losartan0.1
Losartan-d4 Carboxylic AcidComparable to Losartan
EXP3174 (active metabolite)Similar potency

Clinical Applications

Hypertension Management:
Losartan-d4 Carboxylic Acid has been studied for its role in managing hypertension. As an active metabolite of losartan, it retains the pharmacological properties necessary for lowering blood pressure. Studies indicate that losartan can reduce systolic and diastolic blood pressure effectively in patients with essential hypertension .

Diabetic Nephropathy:
The compound is also investigated for its renoprotective effects in patients with diabetic nephropathy. It helps reduce proteinuria and slows the progression of kidney disease in diabetic patients, thereby improving renal outcomes .

Case Study:
In a study involving patients with type 2 diabetes and hypertension, treatment with losartan resulted in significant reductions in serum creatinine levels and proteinuria over a six-month period, highlighting its efficacy in renal protection .

Metabolic Studies

Losartan-d4 Carboxylic Acid serves as a valuable reference compound in metabolic studies aiming to understand the biotransformation pathways of losartan. Research indicates that losartan undergoes oxidative metabolism primarily via cytochrome P450 enzymes to form its carboxylic acid derivative (E-3174), which is pharmacologically active .

Table 2: Biotransformation Pathways of Losartan

PathwayEnzyme InvolvedProduct
Oxidative MetabolismCYP2C9, CYP3A4E-3174 (Carboxylic Acid)
Conjugative MetabolismUDP-glucuronosyltransferasesGlucuronides

Research into Novel Therapeutic Uses

Recent studies have explored the potential off-label uses of losartan-d4 Carboxylic Acid beyond hypertension and diabetic nephropathy. These include:

  • Heart Failure: Investigations suggest that losartan may improve outcomes in heart failure patients, particularly those with preserved ejection fraction.
  • Chronic Kidney Disease: The compound's ability to modulate the renin-angiotensin system positions it as a candidate for treating chronic kidney conditions .

Safety Profile and Toxicology

Losartan-d4 Carboxylic Acid has been assessed for safety in various studies. While generally well-tolerated, it is important to monitor for potential adverse effects such as hypotension and hyperkalemia, especially in vulnerable populations such as pregnant women or those with renal impairment .

Table 3: Known Adverse Effects Associated with Losartan-Derived Compounds

Adverse EffectFrequency
HypotensionCommon
HyperkalemiaModerate
Allergic ReactionsRare

Analyse Biochimique

Biochemical Properties

Losartan-d4 Carboxylic Acid plays a significant role in biochemical reactions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1 receptor) . This inhibition helps to reduce vasoconstriction and aldosterone secretion, leading to vasodilation, decreased blood pressure, and reduced aldosterone production . The compound interacts with various enzymes and proteins, including cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4, which are involved in its metabolism .

Cellular Effects

Losartan-d4 Carboxylic Acid influences various cellular processes by blocking the AT1 receptor, which is involved in cell signaling pathways related to blood pressure regulation . This blockade results in decreased vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced blood pressure . Additionally, the compound affects gene expression and cellular metabolism by modulating the renin-angiotensin system .

Molecular Mechanism

The molecular mechanism of Losartan-d4 Carboxylic Acid involves its binding to the AT1 receptor, preventing angiotensin II from exerting its effects . This inhibition leads to reduced vasoconstriction and aldosterone secretion . The compound is metabolized by cytochrome P450 isoenzymes, including CYP2C9 and CYP3A4, which convert it to its active carboxylic acid form . This biotransformation is crucial for its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Losartan-d4 Carboxylic Acid have been observed to change over time. The compound is stable under specific conditions and undergoes degradation when exposed to certain factors . Long-term studies have shown that it maintains its efficacy in reducing blood pressure and modulating the renin-angiotensin system . Its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of Losartan-d4 Carboxylic Acid vary with different dosages. At lower doses, the compound effectively reduces blood pressure and modulates the renin-angiotensin system . At higher doses, it may cause adverse effects such as excessive vasodilation and hypotension . The optimal dosage range for achieving therapeutic effects without causing toxicity is crucial for its application in research .

Metabolic Pathways

Losartan-d4 Carboxylic Acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4 . These enzymes convert the compound to its active carboxylic acid form, which is pharmacologically more potent . The metabolic pathways also involve the formation of intermediate metabolites, which are further processed to yield the active compound .

Transport and Distribution

The transport and distribution of Losartan-d4 Carboxylic Acid within cells and tissues involve various transporters and binding proteins . The compound is actively transported across cell membranes and distributed to different tissues, where it exerts its pharmacological effects . The distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .

Subcellular Localization

Losartan-d4 Carboxylic Acid is localized in specific subcellular compartments, where it interacts with its target receptors and enzymes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .

Méthodes De Préparation

La synthèse de E-3174 D4 implique l'incorporation d'atomes de deutérium dans la molécule de losartan. Cela peut être réalisé par différentes voies synthétiques, notamment l'utilisation de réactifs et de solvants deutérés. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs et des paramètres spécifiques de température et de pression pour garantir l'incorporation réussie des atomes de deutérium .

Les méthodes de production industrielle de E-3174 D4 sont similaires à celles utilisées pour la synthèse du losartan, avec des étapes supplémentaires pour introduire le deutérium. Ces méthodes impliquent souvent des processus de synthèse en plusieurs étapes, notamment la préparation de composés intermédiaires, la purification et les étapes finales de deutération .

Analyse Des Réactions Chimiques

E-3174 D4 subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

E-3174 D4 est largement utilisé dans la recherche scientifique pour diverses applications, notamment :

Mécanisme d'action

E-3174 D4 exerce ses effets en bloquant le récepteur de l'angiotensine II, qui est impliqué dans la régulation de la pression artérielle et de l'équilibre hydrique. En inhibant ce récepteur, le composé réduit les effets vasoconstricteurs et sécréteurs d'aldostérone de l'angiotensine II, ce qui conduit à une diminution de la pression artérielle et à une amélioration de la fonction cardiovasculaire .

Les cibles moléculaires de E-3174 D4 comprennent le récepteur de l'angiotensine II de type 1, qui se trouve dans divers tissus, notamment le cœur, les reins et les vaisseaux sanguins. Les voies impliquées dans son mécanisme d'action comprennent le système rénine-angiotensine-aldostérone, qui joue un rôle crucial dans la régulation de la pression artérielle .

Comparaison Avec Des Composés Similaires

E-3174 D4 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les études pharmacocinétiques et métaboliques. Les composés similaires comprennent :

Comparé à ces composés, E-3174 D4 offre une stabilité accrue et des profils métaboliques distincts, ce qui en fait un outil précieux dans la recherche scientifique .

Activité Biologique

Losartan-d4 Carboxylic Acid, a deuterated form of losartan, serves as an angiotensin II receptor antagonist and has garnered attention for its unique pharmacological properties and metabolic stability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

Overview of Losartan-d4 Carboxylic Acid

Losartan-d4 Carboxylic Acid is chemically characterized as follows:

  • Molecular Formula : C22_{22}H17_{17}D4_{4}ClN6_6O2_2
  • Molecular Weight : 440.92 g/mol
  • CAS Number : 1246820-62-1

This compound is a metabolite of losartan that exhibits enhanced stability against metabolic degradation compared to its non-deuterated counterpart, making it a subject of interest in pharmacological studies .

Losartan-d4 Carboxylic Acid functions primarily as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The binding affinity of losartan to the AT1 receptor is approximately 0.1 nM, which allows it to effectively inhibit the actions of angiotensin II (Ang II), a potent vasoconstrictor involved in the regulation of blood pressure and fluid balance .

Key Mechanisms:

  • Inhibition of Ang II : By blocking the AT1 receptors, losartan reduces vascular resistance and promotes vasodilation, leading to decreased blood pressure.
  • Renal Effects : Losartan-d4 also influences renal function by modulating intrarenal Ang II levels, which plays a crucial role in sodium retention and glomerular filtration rate (GFR) regulation .

Pharmacokinetics

The pharmacokinetic profile of losartan-d4 Carboxylic Acid reveals important insights into its bioavailability and metabolism. Studies indicate that this metabolite exhibits higher plasma concentrations than losartan itself, with a potency that is 10 to 40 times greater .

Comparative Pharmacokinetic Data:

ParameterLosartanLosartan-d4 Carboxylic Acid
Potency Reference10-40 times more potent
Plasma Concentration LowerHigher
Metabolic Stability Less stableMore stable
Bioavailability ModerateEnhanced

This enhanced stability is attributed to the incorporation of deuterium, which significantly affects the metabolic pathways involving cytochrome P450 enzymes .

Clinical Implications

Losartan-d4 Carboxylic Acid has been studied for its potential therapeutic applications beyond hypertension management. Notably, it has shown promise in treating diabetic nephropathy and other chronic renal diseases by mitigating the effects of Ang II on renal tissues .

Case Studies:

  • Diabetic Nephropathy : Long-term administration of losartan has demonstrated a reduction in proteinuria and slowed progression to end-stage renal disease in patients with diabetes .
  • Hypertension Management : Clinical trials indicate that losartan-d4 effectively lowers mean arterial pressure while elevating plasma renin activity, suggesting a compensatory mechanism that may enhance renal perfusion .

Propriétés

IUPAC Name

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXAIYYDDCIRX-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670090
Record name 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-62-1
Record name 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.